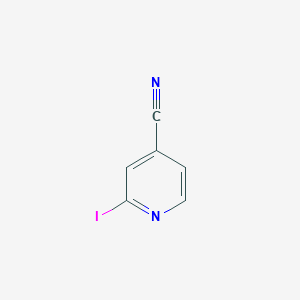
5-Metoxi-3-piridincarboxaldehído
Descripción general
Descripción
5-Methoxy-3-pyridinecarboxaldehyde is a compound of interest in various chemical studies due to its potential applications in organic synthesis, materials science, and potentially pharmacological research. It serves as a building block for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds related to 5-Methoxy-3-pyridinecarboxaldehyde often involves ring closure reactions, where specific precursors undergo transformations to form the desired pyridine ring structure. For instance, Halim and Ibrahim (2022) described the synthesis of a complex compound through reactions that include ring opening followed by ring closure, indicating a methodology that could be adapted for synthesizing 5-Methoxy-3-pyridinecarboxaldehyde derivatives (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Methoxy-3-pyridinecarboxaldehyde can be elucidated using various spectroscopic methods, including X-ray crystallography. For example, the structure of related pyridine derivatives has been determined, providing insights into potential structural configurations of 5-Methoxy-3-pyridinecarboxaldehyde (Gumus et al., 2018).
Chemical Reactions and Properties
The chemical behavior of 5-Methoxy-3-pyridinecarboxaldehyde includes its participation in various organic reactions, such as condensation to form Schiff bases or undergoing photoenolization. These reactions highlight its reactivity and potential as a synthetic intermediate (Punte et al., 1990).
Aplicaciones Científicas De Investigación
Bloque de Construcción para la Investigación Bioquímica
5-Metoxi-3-piridincarboxaldehído es un compuesto carbonílico utilizado como bloque de construcción para la investigación bioquímica . Es un reactivo crucial en la síntesis orgánica .
Catalizador en la Síntesis de Compuestos Heterocíclicos
Este compuesto actúa como catalizador en la síntesis de compuestos heterocíclicos . Los compuestos heterocíclicos son ampliamente utilizados en muchas áreas de la química, incluyendo el descubrimiento de fármacos, el desarrollo agroquímico y la ciencia de materiales.
Preparación de Derivados de Piridina
This compound sirve como material de partida para la preparación de derivados de piridina . Los derivados de piridina tienen una amplia gama de aplicaciones en productos farmacéuticos, agroquímicos y materiales funcionales.
Síntesis de Inhibidores Potentes y Selectivos
Hartmann y sus colaboradores han descrito la síntesis de una serie de inhibidores potentes y selectivos de la aldosterona sintasa (CYP11B2), en los que el paso sintético clave fue una reacción de Wittig utilizando varios aldehídos heterocíclicos . Esto destaca el papel de this compound en la química medicinal.
Estudio de Asignaciones Vibracionales y Características Moleculares
El compuesto se ha utilizado en estudios centrados en sus propiedades estructurales, energéticas y vibracionales . Tales estudios son importantes para comprender las propiedades físicas y químicas de la molécula, lo que puede informar sus posibles aplicaciones.
Evaluación de las Propiedades Ópticas No Lineales (NLO)
Se ha realizado una evaluación teórica de las propiedades ópticas no lineales (NLO) para este compuesto . Los materiales NLO tienen aplicaciones en áreas como la comunicación óptica y el procesamiento de información.
Mecanismo De Acción
Target of Action
5-Methoxy-3-pyridinecarboxaldehyde, also known as 5-Methoxynicotinaldehyde, is primarily used as a building block in biochemical research . It has been used in the synthesis of a series of potent and selective inhibitors of aldosterone synthase (CYP11B2) . Aldosterone synthase is a key enzyme in the biosynthesis of the mineralocorticoid aldosterone, which plays a crucial role in sodium homeostasis and blood pressure regulation.
Mode of Action
It’s known that it’s used in the wittig reaction, a key synthetic step in the creation of various heterocyclic aldehydes . The Wittig reaction is a chemical reaction used to convert aldehydes and ketones to alkenes.
Biochemical Pathways
The compound is involved in the synthesis of inhibitors of the aldosterone synthase pathway . Aldosterone synthase is an enzyme involved in the conversion of corticosterone to aldosterone, a hormone that regulates sodium and potassium balance in the body. By inhibiting this enzyme, the production of aldosterone can be reduced, potentially impacting conditions like hypertension and heart failure.
Pharmacokinetics
As a research compound, it’s primarily used in vitro for the synthesis of other compounds .
Result of Action
The primary result of the action of 5-Methoxy-3-pyridinecarboxaldehyde is the synthesis of potent and selective inhibitors of aldosterone synthase . These inhibitors can potentially be used in the treatment of conditions like hypertension and heart failure, where the regulation of aldosterone is crucial.
Action Environment
The action of 5-Methoxy-3-pyridinecarboxaldehyde is primarily observed in a laboratory setting, where it’s used as a building block for biochemical research . Environmental factors such as temperature, pH, and solvent can influence the efficacy and stability of the compound. For instance, it’s recommended to store the compound at 4°C .
Propiedades
IUPAC Name |
5-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVIXSRXKCZJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450343 | |
| Record name | 5-Methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113118-83-5 | |
| Record name | 5-Methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-3-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


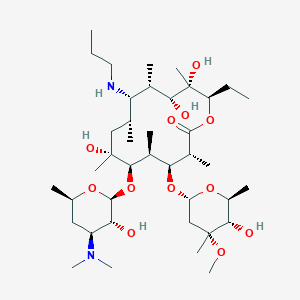



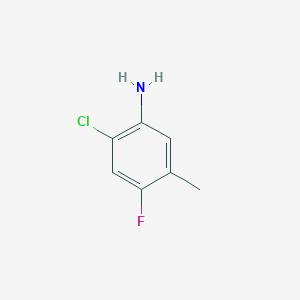
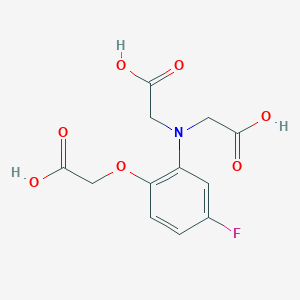
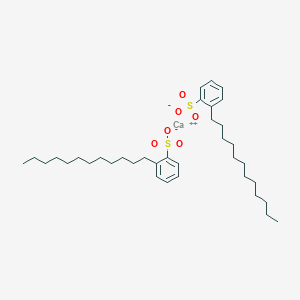

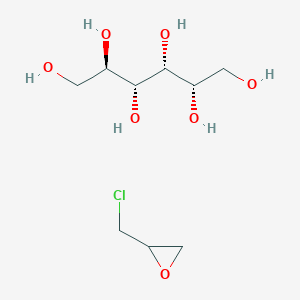
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
![1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone](/img/structure/B38669.png)
